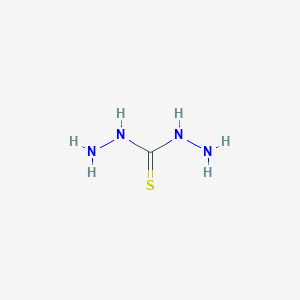

Thiocarbohydrazide

Description

Properties

IUPAC Name |

1,3-diaminothiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N4S/c2-4-1(6)5-3/h2-3H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTFFORYSFGNCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)(NN)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6N4S | |

| Record name | THIOCARBAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5208 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027461 | |

| Record name | Thiocarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiocarbazide appears as crystalline needles and plates. Used in electron microscopy to produce electron-opaque deposits for ultra structural analysis. (EPA, 1998), Solid; [CAMEO] White powder; [Alfa Aesar MSDS] | |

| Record name | THIOCARBAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5208 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Diamino-2-thiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2231-57-4 | |

| Record name | THIOCARBAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5208 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiocarbohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2231-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diamino-2-thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002231574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocarbohydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonothioic dihydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiocarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiocarbonohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOCARBOHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IZ2H82NWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DIAMINO-2-THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

338 °F Decomposes (EPA, 1998) | |

| Record name | THIOCARBAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5208 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Thiocarbohydrazide: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: Thiocarbohydrazide (TCH) is a versatile bifunctional reagent with the chemical formula CH₆N₄S. As a derivative of thiourea (B124793) and a structural analogue of thiosemicarbazide, it possesses two reactive hydrazine (B178648) moieties linked by a thiocarbonyl group. This unique structure underpins its utility in a wide range of chemical applications, from the synthesis of complex heterocyclic compounds and metal complexes to its role as a crucial linking agent in ultrastructural analysis via electron microscopy. This technical guide provides an in-depth overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications relevant to research and development.

Physical and Chemical Properties

This compound is typically a white to grey-beige crystalline solid.[1][2] It is thermally unstable and can be sensitive to shock.[1] Its fundamental physical and chemical data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | CH₆N₄S | [3][4] |

| Molar Mass | 106.15 g/mol | [3][4] |

| Appearance | White to gray-beige crystalline powder; Crystalline needles and plates | [1][2][3] |

| Melting Point | 171-174 °C (decomposes) | [2][4][5] |

| Boiling Point | 230.1 ± 23.0 °C (Predicted) | [4] |

| Density | 1.273 g/cm³ (Estimate) | [4] |

| pKa | 10.58 ± 0.70 (Predicted) | [1][2][4] |

| Solubility | Water: Very slightly soluble (0.5 g/100 g at 25°C); Soluble in hot water. Organic: Insoluble in ether. Other: Soluble in dilute acids and alkalis. | [1][2][4][6] |

| SMILES | C(=S)(NN)NN | [5] |

| InChI Key | LJTFFORYSFGNCT-UHFFFAOYSA-N | [5] |

Chemical Reactivity

The reactivity of this compound is dominated by its nucleophilic hydrazine groups and the thione (C=S) moiety. It is classified as a thiocarbonyl compound and a thioamide.[1][2][3]

Basicity and Salt Formation

As a thioamide, this compound can act as a weak base, reacting with acids to form salts with the evolution of heat.[1][2][3]

Condensation with Carbonyl Compounds

This is one of the most important reactions of this compound. The terminal hydrazine groups readily undergo condensation reactions with aldehydes and ketones to form the corresponding monothiocarbohydrazones or symmetric 1,5-bisthiocarbohydrazones.[7][8] These reactions are foundational for the synthesis of various heterocyclic compounds and are used for the derivatization of carbonyls.[9][10]

Caption: Condensation reaction with aldehydes.

Metal Complexation

This compound and its derivatives (thiocarbohydrazones) are effective chelating agents for a variety of metal ions.[10][11] TCH typically acts as a bidentate ligand, coordinating through the sulfur atom and a nitrogen atom of one of the hydrazine groups to form stable complexes.[10][12] This property is exploited in analytical chemistry and in the synthesis of coordination polymers.[10]

H₂N -NH

NH- NH₂

C

||S

>];metal [label="M²⁺", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

edge [color="#34A853", arrowhead=none, penwidth=1.5]; structure:s -> metal [label="Coordination Bond", fontcolor="#5F6368", fontsize=8]; structure:nh1 -> metal; }

Caption: Bidentate coordination with a metal ion.

Decomposition and Hazardous Reactions

When heated to decomposition, this compound emits highly toxic fumes of nitrogen oxides and sulfur oxides.[1][2] It may also react vigorously with acids and reducing agents to liberate toxic hydrogen sulfide (B99878) gas.[1][2][3]

Key Experimental Protocols

High-Yield Synthesis of this compound

This protocol, adapted from a high-yield method, utilizes methanol (B129727) as the reaction medium to achieve a reported yield of 96%.[7]

Materials:

-

Carbon disulfide (CS₂)

-

Hydrazine hydrate (B1144303) (N₂H₄·H₂O)

-

Methanol (MeOH) or 95% Ethanol (B145695)

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve hydrazine hydrate (0.05 mol) in 25 mL of 95% ethanol (or methanol).

-

Cool the flask in an ice bath.

-

Slowly add carbon disulfide (0.025 mol, a 2:1 molar ratio of hydrazine to CS₂) to the cooled hydrazine solution while stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (approx. 24°C).[7]

-

An exothermic reaction will occur, and a precipitate of this compound will form.

-

Continue stirring until the reaction is complete (deposition of crystals ceases).

-

Collect the solid product by filtration and wash with a small amount of cold ethanol.

-

The product can be further purified by recrystallization from an ethanol/water mixture (1:1).[7]

Caption: Reaction pathway for TCH synthesis.

General Synthesis of Monothiocarbohydrazones

This protocol outlines the condensation of this compound with an aldehyde to form a monothiocarbohydrazone derivative.[2][5]

Materials:

-

This compound (1.0 eq, e.g., 0.01 mol)

-

Substituted aldehyde (1.0 eq, e.g., 0.01 mol)

-

Ethanol (30 mL)

-

Glacial acetic acid (catalytic amount, a few drops)

-

Reflux apparatus

-

Conical flask (250 mL)

Procedure:

-

Combine an equimolar mixture of this compound (0.01 mol) and the desired aldehyde (0.01 mol) in a 250 mL conical flask.[2]

-

Add 30 mL of ethanol and a few drops of glacial acetic acid to act as a catalyst.[2][5]

-

Fit the flask with a reflux condenser and heat the mixture under reflux for 1 hour with stirring.[2]

-

After 1 hour, stop the heating and allow the reaction mixture to cool to room temperature, then let it stand overnight.

-

The precipitated product is collected by filtration.

-

The crude product can be purified by recrystallization from ethanol.[2]

Osmium-Thiocarbohydrazide-Osmium (OTO) Staining for SEM

The OTO method is a widely used technique in scanning electron microscopy (SEM) to enhance the conductivity and contrast of biological specimens, eliminating the need for metal sputter coating.[3][4] this compound acts as a ligand to bind successive layers of osmium tetroxide to the tissue.

Materials:

-

Fixed biological specimen (e.g., glutaraldehyde-fixed)

-

1% Osmium tetroxide (OsO₄) aqueous solution

-

1% this compound (TCH) aqueous solution (freshly prepared and filtered)

-

Distilled water (ddH₂O)

-

Appropriate buffers (e.g., cacodylate buffer)

-

Dehydration reagents (graded ethanol series)

-

Critical point drying apparatus

Procedure:

-

Primary Fixation: Start with a thoroughly washed specimen that has been fixed (e.g., with 2.5% glutaraldehyde).[3]

-

First Osmium Fixation (O): Post-fix the specimen in 1% OsO₄ for 1 hour at room temperature.[3]

-

Washing: Thoroughly rinse the specimen with multiple changes of distilled water (e.g., 5 changes over 15 minutes) to remove all unbound OsO₄.[4]

-

This compound Incubation (T): Immerse the specimen in a freshly prepared and filtered 1% TCH solution for 10-20 minutes.[3][6] The TCH binds to the osmium fixed to the tissue.

-

Washing: Thoroughly rinse the specimen again with multiple changes of distilled water (e.g., 5 changes over 15 minutes) to remove all unbound TCH.[3][4]

-

Second Osmium Fixation (O): Immerse the specimen in 1% OsO₄ for another 5-30 minutes.[3][6] The osmium binds to the free hydrazine groups of the TCH layer, creating a conductive osmium-TCH-osmium bridge.

-

Final Washing: Perform a final thorough wash with distilled water.

-

Dehydration & Drying: Dehydrate the specimen through a graded series of ethanol and then subject it to critical point drying. The specimen is now conductive and ready for SEM imaging without sputter coating.

Caption: Workflow for OTO specimen preparation.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of this compound and carbohydrazide derivatives as possible biologically active agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. jbsd.in [jbsd.in]

- 6. Preparation of Cultured Cells for Serial Block Face Scanning Electron Microscopy (SBEM) [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]

- 10. US4940815A - Process for the production of this compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. emcubed.org [emcubed.org]

An In-depth Technical Guide to the Synthesis of Thiocarbohydrazide from Carbon Disulfide and Hydrazine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of thiocarbohydrazide, a critical building block in the development of pharmaceuticals and other specialty chemicals. The primary focus is on the widely utilized method involving the reaction of carbon disulfide with hydrazine (B178648). This document details the underlying reaction mechanism, presents various experimental protocols, and offers a comparative analysis of reaction conditions and their impact on yield and purity.

Introduction

This compound ((NH₂NH)₂CS) is a versatile molecule utilized in the synthesis of a wide range of heterocyclic compounds, which are often the core scaffolds of new drug candidates. Its utility also extends to applications in photography, as a reagent in analytical chemistry, and as an intermediate in the production of pesticides. The most common and economically viable route to this compound involves the reaction of carbon disulfide (CS₂) with hydrazine (N₂H₄), typically in the form of hydrazine hydrate (B1144303). This synthesis proceeds through a key intermediate, hydrazinium (B103819) dithiocarbazinate, which subsequently decomposes to the final product with the elimination of hydrogen sulfide (B99878).

Reaction Mechanism and Workflow

The synthesis of this compound from carbon disulfide and hydrazine is generally accepted to occur in two primary stages:

-

Formation of Hydrazinium Dithiocarbazinate: Carbon disulfide reacts with two equivalents of hydrazine to form the intermediate salt, hydrazinium dithiocarbazinate.

-

Conversion to this compound: Upon heating, this intermediate eliminates a molecule of hydrogen sulfide (H₂S) to yield this compound.

The overall reaction can be summarized as follows:

CS₂ + 2 N₂H₄ → (NH₂NH)₂CS + H₂S

A visual representation of the synthetic workflow is provided below.

Comparative Analysis of Synthesis Protocols

Several variations of the synthesis have been reported, with modifications in solvent, temperature, catalysts, and stoichiometry, all of which can significantly impact the reaction yield and product purity. The following table summarizes key quantitative data from various published methods.

| Method | Solvent | CS₂:N₂H₄ Molar Ratio | Temperature (°C) | Reaction Time (h) | Catalyst/Additive | Yield (%) | Reference |

| Method 1 | Water | 1:5 | 0 (initial), then 95 (reflux) | 8 | None | 25 | [1][2] |

| Method 2 | Methanol (B129727) | 1:5 | 24 (initial), then 60 (reflux) | 8 | None | 96 | [1][2] |

| Method 3 | Water | 1:3.1-3.2 | 80 | 10-11 | 2-Chloroethanol (B45725) | >90 | [3] |

| Method 4 | Water | 1:2 | 20 | 0.33 | None | 98 | [4] |

| Method 5 | Aqueous | 1:3 (excess hydrazine) | Reflux (~95) | >1 | None | 40-70 | [5] |

| Method 6 | Two-stage | Excess Hydrazine | <40 (stage 1), 70 (stage 2) | 1-2 (stage 1), 16-24 (stage 2) | Mercaptoethanol, NaOH | Not specified | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Method 1: Synthesis in Aqueous Medium[2]

-

Apparatus Setup: A round-bottomed flask is equipped with a magnetic stirrer and placed in an ice-water bath.

-

Initial Reaction: 0.4 moles of 85% hydrazine hydrate is added to the flask and stirring is initiated. The temperature is allowed to equilibrate to approximately 0°C.

-

Addition of Carbon Disulfide: 0.08 moles of carbon disulfide is added slowly to the stirring hydrazine solution over a period of 60 minutes.

-

Solvent Addition: 120 mL of water is added to the reaction mixture.

-

Reflux: The mixture is heated to reflux at 95°C for 8 hours.

-

Isolation: The solution is cooled to room temperature, allowing the this compound to precipitate.

-

Purification: The precipitate is collected by filtration, washed with water, and dried under vacuum.

Method 2: High-Yield Synthesis in Methanol[1][2]

-

Apparatus Setup: A 500 mL two-neck round-bottomed flask is fitted with a reflux condenser and a magnetic stirrer.

-

Initial Reaction: 0.4 moles of 85% hydrazine hydrate is added to the flask and stirred at 24°C.

-

Addition of Carbon Disulfide: 0.08 moles of carbon disulfide is added slowly while vigorously agitating the hydrazine solution for approximately 60 minutes.

-

Solvent Addition: 120 mL of methanol is added to the reaction mixture.

-

Reflux: The reaction mixture is heated to reflux at 60°C for 8 hours.

-

Isolation: The solution is allowed to cool to room temperature, leading to the precipitation of this compound.

-

Purification: The precipitate is collected by filtration, washed with methanol, and subsequently dried.

Method 3: Catalyzed Synthesis[3][7]

-

Apparatus Setup: A four-necked flask is equipped with a stirrer, thermometer, dropping funnel, and a condenser with an outlet for exhaust gases.

-

Initial Mixture: A specified amount of 80% hydrazine hydrate and 2-chloroethanol (as a catalyst) are added to the flask.

-

Controlled Addition: The flask is cooled to around 0°C in a saltwater bath. Under stirring, a predetermined amount of carbon disulfide is added slowly over approximately 1.5 hours, ensuring the reaction temperature does not exceed 25°C.

-

Intermediate Formation: The mixture is stirred for an additional hour at room temperature, during which yellow crystals of the hydrazinium dithiocarbazinate intermediate precipitate.

-

Decomposition: A suitable amount of a 30% alkali solution is added, and the mixture is heated and maintained at a temperature between 68-72°C for 10 hours. The evolved hydrogen sulfide gas is absorbed in a dilute sodium hydroxide (B78521) solution.

-

Isolation and Purification: The mixture is cooled to room temperature and filtered to obtain white, granular this compound. The product is then washed with water and dried.

Characterization of this compound

The identity and purity of the synthesized this compound are typically confirmed using a variety of analytical techniques.

-

Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the final product.[4][7][8]

-

Melting Point: this compound has a reported melting point of 171-174 °C, with decomposition.[9]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[7][8][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.[7][11]

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[8][11]

-

Elemental Analysis: Determines the elemental composition (C, H, N, S) of the product.[10]

Conclusion

The synthesis of this compound from carbon disulfide and hydrazine is a well-established and versatile process. The choice of solvent has been shown to have a dramatic effect on the reaction yield, with methanol providing a significantly higher yield compared to water under similar conditions. The use of catalysts and a two-stage process can also be employed to optimize the reaction. Careful control of reaction parameters and appropriate analytical characterization are essential for obtaining high-purity this compound suitable for applications in drug discovery and development. This guide provides a solid foundation for researchers to select and implement the most appropriate synthetic strategy for their specific needs.

References

- 1. researchgate.net [researchgate.net]

- 2. ir.jooust.ac.ke [ir.jooust.ac.ke]

- 3. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. US2726263A - Preparation of this compound - Google Patents [patents.google.com]

- 6. US4940815A - Process for the production of this compound - Google Patents [patents.google.com]

- 7. rjpn.org [rjpn.org]

- 8. jbsd.in [jbsd.in]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Design, spectroscopic analysis, DFT calculations, adsorption evaluation, molecular docking, comprehensive in silico and in vitro bioactivity studies of this compound grafted dialdehyde cellulose nanobiosorbent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Thiocarbohydrazide for Scientific Research

Abstract: This document provides an in-depth technical overview of thiocarbohydrazide, a versatile molecule with significant applications in chemical synthesis, materials science, and drug development. It details the compound's core physicochemical properties, molecular structure, and established synthesis protocols. Furthermore, this guide explores its utility as a precursor in the synthesis of biologically active derivatives, such as thiocarbohydrazones, and its role in various research applications. The content is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data in structured tables and detailing experimental methodologies. Visual workflows are provided to illustrate key synthetic pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid soluble in water and various organic solvents.[1] It is primarily known for its role as a key building block in the synthesis of various heterocyclic compounds and as a complexing agent for metal ions.[1][2]

| Property | Value | Reference |

| CAS Number | 2231-57-4 | [3][4][5] |

| Molecular Formula | CH₆N₄S | [1][3][5] |

| Molecular Weight | 106.15 g/mol | [3][4][5] |

| Melting Point | 171-174 °C (decomposes) | [3][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Preferred IUPAC Name | Hydrazinecarbothiohydrazide | [4] |

| Synonyms | Thiocarbazide, Thiocarbonic dihydrazide, 1,3-Diamino-2-thiourea | [1][4] |

Molecular Structure

This compound is a hydrazine (B178648) derivative of thiocarbonic acid.[6] Its structure features a central thiocarbonyl group (C=S) bonded to two hydrazinyl groups (-NHNH₂). This bifunctional nature, with two reactive hydrazine moieties, is key to its utility in synthesis.[7]

| Identifier | String | Reference |

| Linear Formula | (NH₂NH)₂CS | [3] |

| SMILES | NNC(=S)NN | [1][3] |

| InChI | 1S/CH6N4S/c2-4-1(6)5-3/h2-3H2,(H2,4,5,6) | [3][4] |

| InChI Key | LJTFFORYSFGNCT-UHFFFAOYSA-N | [1][3][4] |

Synthesis of this compound

The primary method for synthesizing this compound is through the reaction of carbon disulfide (CS₂) with hydrazine (N₂H₄), a process known as hydrazinolysis.[4][8] Various protocols exist that optimize reaction conditions to improve yield.

Experimental Protocol: Synthesis from Carbon Disulfide and Hydrazine

This protocol is based on methods described in the literature that aim for high yield and purity.[8][9]

Materials:

-

Carbon disulfide (CS₂)

-

Hydrazine hydrate

-

Water or Methanol (B129727) (as solvent)

-

Ice bath

-

Round-bottom flask with magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add carbon disulfide (5 mmol) and hydrazine (10 mmol) sequentially into 5 mL of water in an ice bath to control the initial exothermic reaction.[9] Alternatively, carrying out the reaction in methanol at room temperature has been reported to achieve yields as high as 96%.[8]

-

Seal the flask and stir the reaction mixture vigorously at room temperature.[9]

-

The progress of the reaction can be monitored using thin-layer chromatography (TLC).[9]

-

Upon completion, the product often precipitates out of the solution. The solid product is collected by filtration.[9]

-

If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator to yield the solid.[9]

-

The crude this compound can be purified by recrystallization from ethanol (B145695) or by washing with a mixture of ethyl acetate (B1210297) and hexane.[9]

Synthesis Workflow```dot

Applications in Research and Drug Development

This compound is a valuable intermediate in organic synthesis and has several applications relevant to researchers and drug development professionals.

-

Synthesis of Heterocycles: It serves as a key synthon for preparing various nitrogen- and sulfur-containing heterocyclic compounds, such as triazoles, thiadiazoles, and pyrazoles, many of which form the core of pharmacologically active molecules. *[2][10] Precursor for Biologically Active Compounds: this compound is used to synthesize thiocarbohydrazones by condensation with aldehydes and ketones. T[6]hese derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. *[7][11] Coordination Chemistry: The molecule acts as a ligand, forming stable complexes with various metal ions. T[1]hese metal complexes are themselves being investigated for medicinal applications, including as potential anticancer and antimicrobial agents. *[7] Electron Microscopy: It is used in the silver proteinate specific staining method for the ultrastructural analysis of carbohydrates in electron microscopy.

[2][4]### 5. Synthesis of Thiocarbohydrazone Derivatives

The reaction of this compound with carbonyl compounds (aldehydes and ketones) is a fundamental method for producing thiocarbohydrazones, which are widely studied for their biological potential.

[7]#### 5.1. Experimental Protocol: General Synthesis of Monothiocarbohydrazones

This protocol describes the synthesis of monoadducts from this compound.

[11]Materials:

-

This compound (1)

-

Substituted aldehyde or ketone

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Reflux apparatus

Procedure:

-

Prepare an equimolar mixture of this compound (e.g., 0.01 mol) and the desired aldehyde or ketone (0.01 mol) in ethanol (e.g., 30 mL) in a conical flask. 2[11]. Add a few drops of glacial acetic acid to catalyze the condensation reaction. 3[11]. Heat the resulting mixture under reflux for approximately 1 hour. 4[11]. After reflux, allow the reaction mixture to cool overnight. The precipitated product is then collected by filtration. 5[11]. The crude thiocarbohydrazone can be further purified by recrystallization from ethanol.

[11]#### 5.2. Thiocarbohydrazone Formation Workflow

Caption: General workflow for Thiocarbohydrazone synthesis.

References

- 1. CAS 2231-57-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]

- 3. This compound 98 2231-57-4 [sigmaaldrich.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. jbsd.in [jbsd.in]

- 7. Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Synthesis of this compound and carbohydrazide derivatives as possible biologically active agents - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of Thiocarbohydrazide: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of thiocarbohydrazide in various organic solvents. This compound, a versatile molecule with applications ranging from organic synthesis to advanced microscopy, presents unique solubility characteristics that are critical for its effective use in research and development. This document compiles available solubility data, outlines experimental protocols for its determination, and visualizes key experimental and synthetic pathways involving this compound.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on various sources, a qualitative and semi-quantitative understanding of its solubility profile can be established.

This compound is a polar molecule, capable of acting as both a hydrogen bond donor and acceptor, which significantly influences its interaction with different solvents. Its solubility is generally low in non-polar and some polar aprotic solvents, while it shows increased solubility in protic and strongly polar aprotic solvents, as well as in acidic and basic aqueous solutions.

Table 1: Solubility of this compound in Various Solvents

| Solvent Classification | Solvent | Temperature (°C) | Solubility | Citation |

| Polar Protic | Water | 25 | Very slightly soluble (0.5 g/100 g) | [1] |

| Water | Hot | Soluble | ||

| Ethanol (B145695) | - | Insoluble/Slightly Soluble | [1][2] | |

| Polar Aprotic | Ether | - | Insoluble | [1] |

| Xylene/DMF mixture | Boiling | Soluble (in mixture) | ||

| Aqueous Solutions | Dilute Acid | - | Soluble | |

| Dilute Alkali | - | Soluble |

Note: The term "insoluble" or "slightly soluble" in older literature often indicates very low solubility and may not be based on precise quantitative measurement. The use of ethanol and ethanol/acetic acid mixtures as reaction media for this compound suggests at least partial solubility under these conditions, especially upon heating.

To provide a comparative perspective, the solubility of thiourea (B124793), a structurally related compound, is presented in Table 2. The data for thiourea can offer insights into the expected trends in solubility for this compound in various organic solvents, although direct quantitative parallels should be drawn with caution.

Table 2: Solubility of Thiourea in Various Organic Solvents at 25°C (for comparative purposes)

| Solvent | Solubility ( g/100g of solvent) |

| Water | 14.3 |

| Methanol | 4.8 |

| Ethanol | 1.6 |

| N,N-Dimethylformamide (DMF) | 13.4 |

| Dimethyl Sulfoxide (DMSO) | 40.0 |

Data for thiourea is more readily available and is included here to illustrate the general influence of solvent polarity and hydrogen bonding capability on the solubility of related thiocarbonyl compounds.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following is a generalized experimental protocol based on the widely accepted "shake-flask" method. This method is considered a reliable approach for determining the equilibrium solubility of a solid in a solvent.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials with airtight seals

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or weight of the organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is assumed to be reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the vial under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved this compound is obtained.

-

Alternatively, the concentration of this compound in the filtered solution can be determined using a suitable analytical technique such as HPLC-UV or UV-Vis spectrophotometry, after appropriate dilution with a suitable solvent. A calibration curve prepared with known concentrations of this compound is required for this method.

-

-

Calculation of Solubility:

-

If using the gravimetric method, calculate the solubility as the mass of the dissolved this compound per mass or volume of the solvent.

-

If using an analytical instrument, calculate the concentration from the calibration curve and express it in appropriate units (e.g., g/100 mL, mol/L).

-

Visualizing Key Pathways and Workflows

Osmium-Thiocarbohydrazide-Osmium (OTO) Staining in Electron Microscopy

This compound plays a crucial role as a ligand in the OTO staining method for preparing biological samples for scanning electron microscopy (SEM).[3][4] This technique enhances the conductivity of the sample, eliminating the need for metal coating which can obscure fine surface details. The workflow involves sequential treatments with osmium tetroxide and this compound.

Caption: Workflow for OTO staining in electron microscopy.

Synthesis of Heterocyclic Compounds from this compound

This compound is a valuable building block in organic synthesis, particularly for the preparation of a wide variety of heterocyclic compounds such as triazoles and thiadiazines.[5][6] The general synthetic strategy involves the condensation of this compound with various electrophilic reagents.

Caption: Synthesis of heterocycles from this compound.

Conclusion

While comprehensive quantitative solubility data for this compound in a broad spectrum of organic solvents remains an area for further investigation, the existing qualitative and semi-quantitative information provides a solid foundation for its application in research. Its unique solubility profile, characterized by low solubility in non-polar solvents and enhanced solubility in polar, protic, and aqueous acidic/basic media, is consistent with its molecular structure. For applications demanding precise solubility values, the provided experimental protocol offers a reliable methodology. The visualized workflows for its use in electron microscopy and heterocyclic synthesis highlight the practical importance of understanding and leveraging the chemical properties of this compound. This guide serves as a valuable resource for scientists and researchers, enabling more informed decisions in experimental design and execution.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. Synthesis of this compound and carbohydrazide derivatives as possible biologically active agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]

- 6. repository.fit.edu [repository.fit.edu]

Thiocarbohydrazide stability and storage conditions.

An In-depth Technical Guide to the Stability and Storage of Thiocarbohydrazide

For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and storage requirements of chemical reagents is paramount for ensuring experimental reproducibility, safety, and the integrity of results. This compound (TCH), a versatile organic intermediate, is no exception. This document provides a comprehensive technical overview of the stability profile, recommended storage conditions, and relevant experimental protocols for this compound.

Stability Profile of this compound

This compound's stability is influenced by several environmental factors, including temperature, humidity, pH, and light. While it is generally stable under standard ambient conditions, specific stressors can lead to significant degradation.[1]

Thermal Stability: The compound is sensitive to heat. It melts with decomposition in the range of 168-174°C.[2][3] However, decomposition can begin at considerably lower temperatures. One study noted that decomposition starts as low as 110°C, leading to a significant weight loss over time.[4] When heated to decomposition, this compound emits highly toxic fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen sulfide (B99878) (H₂S) gas.[1][5] There is also a noted risk of explosion if the material is heated under confinement.

pH and Hydrolytic Stability: this compound exhibits pH-dependent stability. It is relatively stable in neutral or alkaline aqueous media but is unstable and prone to degradation in acidic conditions.[1]

Hygroscopic and Atmospheric Stability: The compound is sensitive to moisture. Prolonged storage in a humid environment can cause gradual decomposition and deterioration.[1] Therefore, maintaining a dry storage environment is critical. There is no rapid reaction with air or water under normal conditions.

Light Sensitivity: Some sources indicate that this compound is sensitive to light, which should be a consideration for its long-term storage.

Reactivity Profile: As a thioamide, this compound can act as a weak base, reacting with acids to form salts, a reaction that can generate heat.[5] It may also react with reducing agents and acids to produce toxic hydrogen sulfide gas.[5]

Quantitative Stability Data

Quantitative data on the stability of this compound is limited in publicly available literature. The most specific data point found relates to its thermal decomposition.

Table 1: Quantitative Thermal Stability Data

| Stress Condition | Duration | Observation | Source |

| 110°C | 14 days | 24.5% loss in weight | [4] |

Recommended Storage Conditions

Proper storage is essential to maintain the purity and stability of this compound and to ensure laboratory safety. The consensus from safety data sheets and chemical suppliers is summarized below.

Table 2: Summary of Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale | Sources |

| Temperature | Store in a cool place. Some sources recommend keeping it cold. | To prevent thermal decomposition. | [1][5] |

| Atmosphere | Store in a dry, well-ventilated area. | To prevent gradual decomposition due to humidity.[1] | [1] |

| Container | Keep container tightly closed. | To protect from moisture and atmospheric contaminants. | [1] |

| Light | Protect from light. | To prevent potential photolytic degradation. | |

| Security | Store locked up or in an area accessible only to qualified personnel. | Due to its high acute toxicity (fatal if swallowed or inhaled).[1] | [1] |

Experimental Protocols

To assess the stability of this compound, a validated stability-indicating assay method (SIAM) is required. The following sections outline a general protocol for developing such a method and a procedure for confirming the purity of the starting material.

Protocol for Purity Confirmation of this compound

Before initiating a stability study, the purity of the this compound batch should be confirmed.

-

Preparation: Prepare the compound by refluxing carbon disulfide and hydrazine (B178648) hydrate. Recrystallize the resulting colorless crystals from water.[3]

-

Characterization:

-

Determine the melting point. The literature value for the recrystallized sample is 168°C with decomposition.[2][3]

-

Perform elemental analysis to confirm the sulfur content (Theoretical: ~30.2%).[2]

-

Record the Infrared (IR) spectrum and compare it with a reference spectrum to confirm its identity.[2][3]

-

General Protocol for Developing a Stability-Indicating Assay Method (SIAM)

A SIAM is an analytical method that can separate, detect, and quantify the active ingredient in the presence of its degradation products.[6][7][8] High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or mass spectrometry (MS) detector is the most common technique.[8][9]

Objective: To develop and validate a quantitative analytical method capable of distinguishing intact this compound from any degradation products formed under various stress conditions.

Phase 1: Forced Degradation Studies

The goal is to intentionally degrade the this compound to generate potential degradation products.[9]

-

Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile (B52724) or a water/methanol mixture.

-

Acid Hydrolysis: To the stock solution, add 1N HCl. Heat the mixture (e.g., at 60-80°C) for several hours. Periodically withdraw samples, neutralize them, and dilute for analysis.

-

Base Hydrolysis: To the stock solution, add 1N NaOH. Treat similarly to the acid hydrolysis samples.

-

Oxidative Degradation: To the stock solution, add a solution of 3-6% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid this compound powder in an oven at a high temperature (e.g., 105-110°C) for several days.[4] Also, subject the stock solution to heat as described for hydrolysis.

-

Photolytic Degradation: Expose the solid powder and the stock solution to UV and visible light in a photostability chamber as per ICH guidelines.

Phase 2: Method Development and Optimization

-

Initial Analysis: Analyze all stressed samples along with an unstressed control sample by HPLC.

-

Chromatographic System:

-

Column: A C18 reverse-phase column is a common starting point.

-

Mobile Phase: Begin with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Use a PDA detector to monitor at multiple wavelengths and to assess peak purity. An MS detector can provide mass information for identifying degradants.[8]

-

-

Optimization: Adjust the mobile phase composition, pH, gradient slope, and column temperature to achieve adequate separation (resolution > 2) between the parent this compound peak and all degradation product peaks.

Phase 3: Method Validation

Validate the optimized method according to ICH guidelines for parameters including:

-

Specificity: Ensure the method can unequivocally assess the analyte in the presence of degradants.

-

Linearity: Establish a linear relationship between concentration and detector response.

-

Accuracy: Determine the closeness of test results to the true value.

-

Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

Visualized Workflows and Pathways

The following diagrams illustrate key workflows and concepts related to the stability and handling of this compound.

Caption: Workflow for Stability-Indicating Assay Method (SIAM) Development.

Caption: Logical Flowchart for this compound Storage and Handling.

Caption: Conceptual Diagram of this compound Decomposition Pathways.

References

- 1. Page loading... [guidechem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. ias.ac.in [ias.ac.in]

- 4. sciencemadness.org [sciencemadness.org]

- 5. Page loading... [guidechem.com]

- 6. ijcrt.org [ijcrt.org]

- 7. ijsdr.org [ijsdr.org]

- 8. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 9. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of Thiocarbohydrazide: A Technical Guide for Organic Synthesis

Introduction

Thiocarbohydrazide (TCH) is a unique and highly versatile reagent in organic synthesis, serving as a foundational building block for a diverse array of heterocyclic compounds.[1][2][3] Structurally, it is a hydrazine (B178648) derivative of thiocarbonic acid, featuring a central thiocarbonyl group flanked by two hydrazine moieties (NH₂NH-C(S)-NHNH₂). This arrangement provides multiple nucleophilic centers, making it an ideal precursor for constructing complex molecular architectures, particularly five- and six-membered heterocycles that are of significant interest in medicinal chemistry and drug development.[1][2][4][5] Its ability to react with a wide range of electrophiles has established this compound as an indispensable tool for synthetic chemists.[4][6]

Synthesis of this compound

Several reliable methods exist for the preparation of this compound. The most prevalent and economically viable routes involve the hydrazinolysis of either carbon disulfide or thiophosgene.

-

Hydrazinolysis of Carbon Disulfide : This is the most common, cheapest, and most practical method for preparing this compound.[2] The reaction of carbon disulfide with hydrazine hydrate (B1144303) in an aqueous medium typically affords the product in 60–70% yield.[1][2] The yield can be significantly improved to 90–95% through the use of catalysts like 2-mercaptoethanol (B42355) or 2-chloroethanol.[1][2][4]

-

Hydrazinolysis of Thiophosgene : Thiophosgene also readily undergoes hydrazinolysis in either ether or aqueous media to provide this compound in satisfactory yields.[1]

Table 1: Comparison of Synthetic Methods for this compound

| Method | Starting Materials | Typical Solvents | Catalyst | Typical Yield | Notes |

| Hydrazinolysis of CS₂ | Carbon disulfide, Hydrazine hydrate | Water, Ethanol (B145695) | None | 60–70% | Most economical and widely used method.[2] |

| Catalytic Hydrazinolysis of CS₂ | Carbon disulfide, Hydrazine hydrate | Water | 2-Chloroethanol | >90% | Optimized conditions for high-yield synthesis.[4] |

| Hydrazinolysis of Thiophosgene | Thiophosgene, Hydrazine | Ether, Water | None | Satisfactory | A viable alternative to the carbon disulfide method.[1] |

Experimental Protocol: Synthesis of this compound via Hydrazinolysis of Carbon Disulfide[7]

Materials:

-

Carbon disulfide (CS₂) (0.22 mole, 13 ml)

-

Hydrazine hydrate (85%) (0.44 mole, 24 ml)

-

Distilled water (15 ml)

Procedure:

-

To a vigorously stirred solution of hydrazine hydrate in distilled water, add carbon disulfide dropwise over a period of 30 minutes.

-

After the addition is complete, raise the temperature of the reaction mixture to 100-110°C and reflux for 2 hours.

-

Cool the reaction mixture in an ice bath to 0°C to precipitate the product.

-

Filter the precipitated this compound, wash with cold ethanol followed by diethyl ether, and then air dry.

-

The crude product can be recrystallized from a minimum amount of hot water to yield pure this compound.

-

Yield: 76%

-

Melting Point: 169-170°C

-

Core Applications in Heterocyclic Synthesis

The true utility of this compound is demonstrated in its application as a precursor for various nitrogen- and sulfur-containing heterocycles.

A. Synthesis of 1,2,4-Triazoles

One of the most important applications of this compound is the synthesis of 4-amino-5-mercapto-1,2,4-triazoles. These structures are key intermediates for a variety of fused heterocyclic systems with significant pharmacological activities.[7][8] The most direct route involves the reaction of this compound with carboxylic acids.[4][9][10]

The fusion of dicarboxylic acids with this compound provides a one-pot reaction to generate bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkane/arylene compounds.[1][11]

Table 2: Synthesis of 4-Amino-1,2,4-triazole-5-thiones from Carboxylic Acids

| Carboxylic Acid | Reaction Conditions | Product | Reference |

| Various R-COOH | Heat at 165-170°C for 30 min | 3-Substituted-4-amino-1,2,4-triazole-5-thione | [9] |

| Stearic Acid | Reflux in ethanol for 7 hours | 4-Amino-3-heptadecyl-1H-1,2,4-triazole-5(4H)-thione | [10] |

| Gallic Acid | Reflux in ethanol for 7 hours | 4-Amino-5-mercapto-3-(3,4,5-trihydroxyphenyl)-4H-1,2,4-triazole | [10] |

| Malic/Tartaric Acid | Fusion (heating reactants together) | bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) derivatives | [11] |

Experimental Protocol: General Procedure for Synthesis of 3-Substituted-4-amino-1,2,4-triazole-5-thiones[10]

Materials:

-

This compound (10 mmol)

-

Appropriate carboxylic acid (10 mmol)

-

Boiling water (20 mL)

-

Ethanol (for recrystallization)

Procedure:

-

Mix equimolar amounts of this compound and the appropriate carboxylic acid in a flask.

-

Heat the mixture at 165-170°C for 30 minutes.

-

To the resulting solid, add 20 mL of boiling water and allow the mixture to stand at room temperature for 24 hours.

-

Filter the precipitate and recrystallize from ethanol to afford the pure triazole derivative.

Caption: General pathway for 1,2,4-triazole synthesis.

B. Synthesis of 1,3,4-Thiadiazoles and Fused Systems

This compound is a key precursor for 1,3,4-thiadiazole (B1197879) derivatives. A common strategy involves the initial formation of a thiocarbohydrazone, which then undergoes catalytic intracyclization to form a 2,5-dihydro-1,3,4-thiadiazoline ring.[12] Furthermore, the 1,2,4-triazoles synthesized from this compound can be used to construct fused heterocyclic systems, such as 7H-[1][12][7]triazolo[3,4-b][1][2][7]thiadiazines, by reacting them with α-haloketones or other bifunctional electrophiles.[7][10]

Table 3: Synthesis of Thiadiazole and Fused Triazolo-Thiadiazine Derivatives

| Starting Material | Reagent(s) | Product Type | Reference |

| 1-(Diphenylmethylene)thiocarbohydrazone | Ferric chloride (FeCl₃) | 2-Hydrazinyl-5,5-diphenyl-2,5-dihydro-1,3,4-thiadiazoline | [12] |

| 4-Amino-1,2,4-triazole-3-thiol | Aromatic carboxylic acids | 6-Aryl-3-aryl-7H-[1][12][7]triazolo[3,4-b][1][2][7]thiadiazine | [7] |

| 4-Amino-5-mercapto-1,2,4-triazole | Chloroacetic acid | 7H-[1][12][7]triazolo[3,4-b][1][2][7]thiadiazin-6(5H)-one | [10] |

Experimental Protocol: Synthesis of 2-Hydrazinyl-5,5-diphenyl-2,5-dihydro-1,3,4-thiadiazoline[7]

Materials:

-

1-(Diphenylmethylene)thiocarbohydrazone

-

Ferric chloride (catalyst)

-

Ethanol

Procedure:

-

Dissolve 1-(diphenylmethylene)thiocarbohydrazone in ethanol.

-

Add a catalytic amount of ferric chloride to the solution.

-

Reflux the reaction mixture for a specified time (monitoring by TLC is recommended).

-

Upon completion, cool the reaction mixture and isolate the precipitated product by filtration.

-

Wash the product with cold ethanol and dry. The crude product can be recrystallized if necessary.

-

Note: This is a general outline; specific quantities and reflux times would be optimized for the specific substrate.

-

Caption: Workflow for 1,3,4-thiadiazoline synthesis.

C. Synthesis of Thiocarbohydrazones (Schiff Bases)

The reaction of this compound with aldehydes and ketones is facile and leads to the formation of thiocarbohydrazones, which are a class of Schiff bases.[13] These reactions are typically rapid.[2] Depending on the stoichiometry, either mono- or dithiocarbohydrazones can be formed. The di-adducts are generally formed readily, while the synthesis of mono-adducts requires controlled conditions, such as adding the carbonyl compound to a warm aqueous solution of this compound.[1][2][14] These thiocarbohydrazone derivatives are not only valuable intermediates but also exhibit a range of biological activities themselves.[13][15]

Table 4: Examples of Thiocarbohydrazone Synthesis

| Carbonyl Compound | Molar Ratio (TCH:Carbonyl) | Conditions | Product Type | Reference |

| Substituted Aldehydes | 1:1 | Reflux in ethanol with acetic acid catalyst | Monothiocarbohydrazone | [16] |

| m-Nitrobenzaldehyde | 1:2 | Refluxing aqueous alcohol | Dithiocarbohydrazone | [4] |

| Methyl hexyl ketone | 1:1 | Refluxing aqueous alcohol | Monothiocarbohydrazone | [4] |

| Isatin derivatives | 1:2 | Reflux in ethanol-acetic acid | Bis-isatin thiocarbohydrazone | [16] |

Experimental Protocol: Synthesis of Monothiocarbohydrazones[16]

Materials:

-

This compound (0.01 mol)

-

Substituted aldehyde (0.01 mol)

-

Ethanol (30 ml)

-

Glacial acetic acid (few drops)

Procedure:

-

Combine an equimolar mixture of this compound and the substituted aldehyde in ethanol in a conical flask.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the resulting mixture under reflux for 1 hour.

-

Cool the reaction mixture overnight to allow for complete precipitation.

-

Collect the precipitate by filtration and purify by recrystallization from ethanol.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound: Significance and symbolism [wisdomlib.org]

- 4. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. scilit.com [scilit.com]

- 7. chemicaljournal.in [chemicaljournal.in]

- 8. chemistryjournal.net [chemistryjournal.net]

- 9. Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Two decades of the synthesis of mono- and bis-aminomercapto[1,2,4]triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04208K [pubs.rsc.org]

- 12. epstem.net [epstem.net]

- 13. jbsd.in [jbsd.in]

- 14. mdpi.com [mdpi.com]

- 15. Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of this compound and carbohydrazide derivatives as possible biologically active agents - PMC [pmc.ncbi.nlm.nih.gov]

Thiocarbohydrazide Derivatives: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocarbohydrazide, a versatile chemical scaffold, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds, particularly in the form of thiocarbohydrazones, have demonstrated promising potential as anticancer, antimicrobial, and antioxidant agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their therapeutic applications. Quantitative biological activity data is summarized in structured tables for comparative analysis. Detailed experimental protocols for the synthesis and key biological assays are provided to facilitate further research and development in this field. Furthermore, signaling pathways, experimental workflows, and structure-activity relationships are visualized using Graphviz diagrams to offer a clear and concise understanding of the core concepts.

Introduction

This compound (TCH) is a unique molecule characterized by a thiocarbonyl group flanked by two hydrazine (B178648) moieties. This structure provides a versatile platform for the synthesis of a wide array of derivatives, primarily through condensation reactions with aldehydes and ketones to form thiocarbohydrazones.[1] These derivatives exhibit a broad spectrum of biological activities, which can be attributed to the presence of the N-C-S backbone, a key pharmacophore.[2] The lipophilicity and chelating properties of these compounds are believed to play a crucial role in their biological effects.[1] This guide will delve into the three primary areas of biological activity: anticancer, antimicrobial, and antioxidant.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, particularly thiocarbohydrazones, is typically a straightforward process involving the condensation of this compound with one or two equivalents of an appropriate aldehyde or ketone. The reaction is often carried out in a suitable solvent like ethanol (B145695), sometimes with the addition of a catalytic amount of acid.[3]

General Synthetic Scheme

-

Monosubstituted (Asymmetric) Thiocarbohydrazones: Formed when one mole of this compound reacts with one mole of a carbonyl compound.

-

Disubstituted (Symmetric) Thiocarbohydrazones: Formed when one mole of this compound reacts with two moles of the same carbonyl compound.

Biological Activities and Quantitative Data

This compound derivatives have been extensively evaluated for their potential therapeutic applications. The following sections summarize their key biological activities, with quantitative data presented in tabular format for easy comparison.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4] Their mechanisms of action are multifaceted and can involve the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and the generation of reactive oxygen species.[5][6]

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| Quinoline-based bis-thiocarbohydrazone | THP-1 (Leukemia) | 7.3 | [1] |

| Quinoline-based bis-thiocarbohydrazone | AsPC-1 (Pancreatic) | 15.2 | [1] |

| 1,5-dicyclooctyl thiocarbohydrazone | SiHa (Cervical Cancer) | 250 | [7] |

| Platinum(II)-thiocarbohydrazone complex | Caov-3 (Ovarian) | 1.74 (at 72h) | [5] |

| Platinum(II)-thiocarbohydrazone complex | HT-29 (Colorectal) | 2.5 (at 72h) | [5] |

Antimicrobial Activity

The antimicrobial properties of this compound derivatives are well-documented, with activity against a variety of bacterial and fungal strains.[8] The presence of the thiocarbohydrazone moiety is crucial for their antimicrobial action, which is often enhanced upon complexation with metal ions.[3] The proposed mechanisms include disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Isatin-thiosemicarbazone | S. aureus (MRSA) | 0.78 | [9] |

| Isatin-thiosemicarbazone | B. subtilis | 0.78 | [9] |

| Isatin derivative | S. aureus | 8 | [10] |

| Isatin derivative | B. subtilis | 16 | [10] |

| Isatin derivative | M. bovis BCG | 7.81 | [11] |

| Fluoro-substituted thiocarbohydrazone | S. aureus | - | [2] |

| Chloro-substituted thiocarbohydrazone | S. aureus | - | [2] |

Note: Some references reported activity without specific MIC values, indicating potential for further quantitative studies.

Antioxidant Activity

Several this compound derivatives have demonstrated significant antioxidant potential, primarily through their ability to scavenge free radicals.[9] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a commonly used method to evaluate this activity. The antioxidant capacity is often attributed to the hydrogen-donating ability of the N-H groups within the thiocarbohydrazone backbone.

| Derivative Class | IC50 (µg/mL) | Reference |

| Coumarin derivative | 10 | [12] |

| Coumarin derivative | 42.90 | [12] |

| Coumarin-benzohydrazide | 2.9 (µM) | [12] |

| Coumarin-benzohydrazide | 12.9 (µM) | [12] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and for the key biological assays cited in this guide.

Synthesis of 1,5-bis(4-chlorobenzylidene)this compound

Materials:

-

This compound

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Dissolve this compound (1 mmol) in hot ethanol (40 mL).

-

In a separate flask, dissolve 4-chlorobenzaldehyde (2.1 mmol) in ethanol (10 mL).

-

Add the 4-chlorobenzaldehyde solution to the hot this compound solution.

-

Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

-

Stir and reflux the mixture for 3 hours at 80°C.

-

Allow the mixture to cool to room temperature.

-

Collect the resulting precipitate by filtration.

-

Recrystallize the crude product from an appropriate solvent to obtain pure 1,5-bis(4-chlorobenzylidene)this compound.[11]

MTT Assay for Anticancer Activity

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[13]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.[14]

Agar (B569324) Well Diffusion Method for Antimicrobial Activity

Principle:

This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.[15]

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria).

-

Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

-

Compound Addition: Add a known concentration of the this compound derivative solution to each well. Include a negative control (solvent) and a positive control (a standard antibiotic).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial activity.[10]

DPPH Radical Scavenging Assay for Antioxidant Activity

Principle:

The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. This is observed as a color change from purple to yellow, which can be quantified spectrophotometrically.[16]

Procedure:

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Reaction Mixture: In a 96-well plate or cuvettes, mix different concentrations of the this compound derivative with the DPPH solution. Include a blank (solvent) and a positive control (a known antioxidant like ascorbic acid).

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the biological activities of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents [mdpi.com]

- 3. jbsd.in [jbsd.in]

- 4. Synthesis and Antimycobacterial Activity of Symmetric Thiocarbohydrazone Derivatives against Mycobacterium bovis BCG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Antimicrobial activity and structure-activity relationships of molecules containing mono- or di- or oligosaccharides: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]

- 8. Structure-activity relationship and molecular docking analysis of novel arylhydrazones of imidazodiazabicycloalkanones with antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of this compound and carbohydrazide derivatives as possible biologically active agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. 1,5-Bis(4-isopropylbenzylidene)thiocarbonohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

Thiocarbohydrazide: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocarbohydrazide (TCH), a derivative of thiourea (B124793) and a thiocarbonyl compound, is a versatile molecule with significant applications in various scientific fields.[1][2] It serves as a crucial intermediate in organic synthesis, particularly in the production of heterocyclic compounds for pharmaceuticals and pesticides.[3][4] Additionally, its utility extends to electron microscopy as a staining agent to enhance contrast in biological specimens.[1][2][5] However, the same reactivity that makes this compound valuable also renders it a hazardous substance. This guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses necessary for the safe use of this compound in a laboratory setting.

Physicochemical and Toxicological Properties

A thorough understanding of the inherent properties of this compound is fundamental to its safe handling.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | CH₆N₄S | [6] |

| Molecular Weight | 106.15 g/mol | [1][6] |

| Appearance | White to gray-beige crystalline powder or needles/plates.[1][2][7] | [1][2][7] |